molecular formula C6H3FS B8019812 2-Ethynyl-5-fluorothiophene

2-Ethynyl-5-fluorothiophene

Cat. No.: B8019812
M. Wt: 126.15 g/mol
InChI Key: OCQISRZGZHKXMB-UHFFFAOYSA-N
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Description

2-Ethynyl-5-fluorothiophene is a fluorinated thiophene derivative characterized by an ethynyl group at the 2-position and a fluorine atom at the 5-position of the heteroaromatic ring. Thiophene derivatives are widely studied for their electronic properties, making them valuable in organic electronics, pharmaceuticals, and materials science. The fluorine substituent likely enhances metabolic stability and electron-withdrawing effects, while the ethynyl group enables cross-coupling reactions or polymerization .

Properties

IUPAC Name

2-ethynyl-5-fluorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FS/c1-2-5-3-4-6(7)8-5/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQISRZGZHKXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-fluorothiophene typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene derivatives. For instance, the reaction of thiophene with molecular fluorine (F2) at low temperatures can yield fluorinated thiophenes . Another approach involves the use of electrophilic fluorinating agents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) in the presence of suitable catalysts .

Industrial Production Methods

Industrial production of 2-Ethynyl-5-fluorothiophene may involve large-scale fluorination processes using gaseous fluorinating agents under controlled conditions. The choice of fluorinating agent and reaction conditions can significantly impact the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-fluorothiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the ethynyl group can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to form the corresponding alkene or alkane.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-fluorothiophene in various applications involves its ability to participate in π-conjugation and electron delocalization. This enhances its electronic properties, making it suitable for use in organic semiconductors and electrochromic devices. In biological systems, its fluorine atom can interact with specific molecular targets, potentially leading to biological activity .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between 2-Ethynyl-5-fluorothiophene and its analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-Ethynyl-5-fluorothiophene Ethynyl (2), F (5) C₆H₃FS 142.15* Not provided Fluorine enhances electronic properties
2-Ethynyl-5-nitrothiophene Ethynyl (2), NO₂ (5) C₆H₃NO₂S 153.16 74610-87-0 Strong electron-withdrawing nitro group
2-Chloro-5-ethynylthiophene Ethynyl (2), Cl (5) C₆H₃ClS 142.61 139957-82-7 Chlorine offers moderate EW effects
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene Fluorophenyl (2), substituted benzyl (5) C₁₈H₁₃FIS 422.26 898566-17-1 Bulky substituents; iodine for functionalization

*Calculated based on molecular formula.

Reactivity and Electronic Effects

  • Electron-Withdrawing (EW) Strength: Nitro Group (NO₂): The nitro group in 2-ethynyl-5-nitrothiophene is a strong EW substituent, significantly reducing electron density in the thiophene ring. This makes the compound less reactive toward electrophilic substitution but more reactive in nucleophilic aromatic substitution . Fluorine (F): In 2-Ethynyl-5-fluorothiophene, fluorine provides moderate EW effects, balancing reactivity for applications like Suzuki-Miyaura coupling. Fluorine’s small size also minimizes steric hindrance . Chlorine (Cl): Chlorine in 2-chloro-5-ethynylthiophene offers weaker EW effects compared to F or NO₂. It may participate in Ullmann-type coupling or act as a leaving group in nucleophilic substitution .
  • Ethynyl Group Reactivity : The ethynyl group in all compounds enables click chemistry (e.g., azide-alkyne cycloaddition) or polymerization. Steric effects vary depending on substituents; bulky groups (e.g., in the fluorophenyl derivative ) may hinder reactivity.

Biological Activity

2-Ethynyl-5-fluorothiophene is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-Ethynyl-5-fluorothiophene includes a thiophene ring substituted with an ethynyl group and a fluorine atom. This structure contributes to its electronic properties, allowing it to participate in π-conjugation and electron delocalization, which are crucial for its biological interactions.

The biological activity of 2-Ethynyl-5-fluorothiophene is primarily attributed to its ability to interact with various molecular targets. The fluorine atom plays a vital role in modulating the compound's reactivity and affinity towards specific enzymes or receptors. This interaction can lead to significant biological effects, including antimicrobial and anticancer activities.

Biological Activity

Research indicates that 2-Ethynyl-5-fluorothiophene exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibacterial agents.
  • Anticancer Potential : Preliminary research suggests that 2-Ethynyl-5-fluorothiophene may inhibit the growth of certain cancer cell lines, although further studies are required to elucidate its efficacy and mechanisms in cancer therapy.

Case Studies

Several studies have investigated the pharmacological effects of 2-Ethynyl-5-fluorothiophene:

  • In Vivo Phenotypic Screening : A study demonstrated that derivatives of thiophene compounds, including those similar to 2-Ethynyl-5-fluorothiophene, showed potential in treating chronic neuropathic pain. The study measured the paw withdrawal threshold in animal models, indicating significant analgesic effects at specific dosages .
  • Pharmaceutical Applications : Research has highlighted the utility of 2-Ethynyl-5-fluorothiophene as a building block for synthesizing biologically active molecules. Its unique electronic properties make it suitable for incorporation into various pharmaceutical compounds.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Ethynyl-5-fluorothiophene, a comparison with structurally similar compounds can be insightful:

Compound NameBiological ActivityMechanism of Action
2-Ethynyl-5-fluorothiopheneAntimicrobial, AnticancerInteraction with molecular targets via π-conjugation
5-ChlorothiopheneModerate antimicrobialSimilar mechanism but less effective
3-Fluoro-4-methylthiopheneAnticancerInhibition of tumor growth through different pathways

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